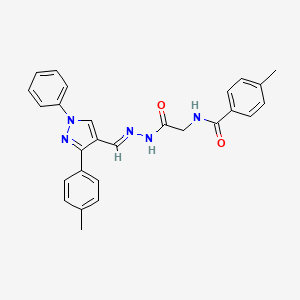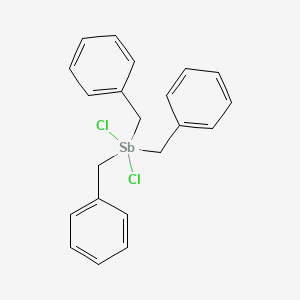
Dichlorotribenzylantimony
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorotribenzylantimony is a chemical compound of antimony, characterized by the presence of two chlorine atoms and three benzyl groups attached to the antimony atom. Antimony, with the chemical symbol Sb and atomic number 51, is a metallic element found in small amounts in the earth’s crust .
Méthodes De Préparation
The synthesis of dichlorotribenzylantimony typically involves the reaction of antimony trichloride with benzyl chloride in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Dichlorotribenzylantimony undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state antimony compounds.
Substitution: The chlorine atoms in this compound can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Dichlorotribenzylantimony has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: This compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which dichlorotribenzylantimony exerts its effects involves its interaction with molecular targets and pathways. For instance, it may affect enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Dichlorotribenzylantimony can be compared with other similar compounds, such as:
Triphenylantimony dichloride: Similar in structure but with phenyl groups instead of benzyl groups.
Tribenzylantimony oxide: Contains oxygen instead of chlorine atoms.
Triphenylantimony oxide: Similar to tribenzylantimony oxide but with phenyl groups.
These compounds share some chemical properties with this compound but also have unique characteristics that make them suitable for different applications.
Propriétés
Numéro CAS |
19493-17-5 |
|---|---|
Formule moléculaire |
C21H21Cl2Sb |
Poids moléculaire |
466.1 g/mol |
Nom IUPAC |
tribenzyl(dichloro)-λ5-stibane |
InChI |
InChI=1S/3C7H7.2ClH.Sb/c3*1-7-5-3-2-4-6-7;;;/h3*2-6H,1H2;2*1H;/q;;;;;+2/p-2 |
Clé InChI |
MLKSJZCMPBHFIL-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)C[Sb](CC2=CC=CC=C2)(CC3=CC=CC=C3)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





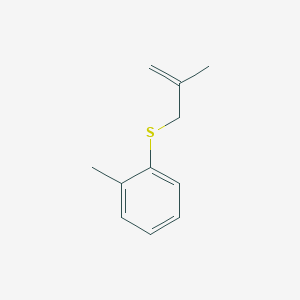
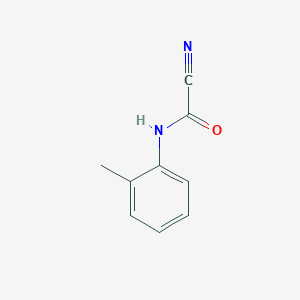



![Benzene, [(cyclohexylthio)methyl]-](/img/structure/B11955132.png)
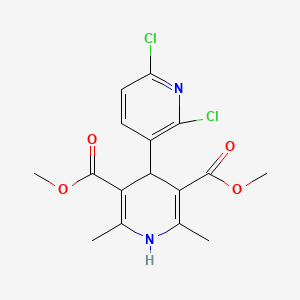

![1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene](/img/structure/B11955152.png)

